1-Nitroso-4-phenylpiperidine

Organotropic carcinogenesis N-nitrosamine toxicology Structure-activity relationship

1-Nitroso-4-phenylpiperidine (4-phenylNPIP; CAS 6652-04-6; molecular formula C₁₁H₁₄N₂O; MW 190.24 g/mol) is a cyclic N-nitrosamine belonging to the N-nitrosopiperidine class. It is a crystalline solid (racemate mp 64.5–65.5 °C) with an XLogP3 of 2.6, a boiling point of 353.4 ± 31.0 °C, and limited aqueous solubility.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 6652-04-6
Cat. No. B1205889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitroso-4-phenylpiperidine
CAS6652-04-6
Synonyms1-nitroso-4-phenylpiperidine
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CC=C2)N=O
InChIInChI=1S/C11H14N2O/c14-12-13-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2
InChIKeyPLERIDASECPNCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitroso-4-phenylpiperidine (CAS 6652-04-6): Core Identity and Class Positioning for Scientific Procurement


1-Nitroso-4-phenylpiperidine (4-phenylNPIP; CAS 6652-04-6; molecular formula C₁₁H₁₄N₂O; MW 190.24 g/mol) is a cyclic N-nitrosamine belonging to the N-nitrosopiperidine class [1]. It is a crystalline solid (racemate mp 64.5–65.5 °C) with an XLogP3 of 2.6, a boiling point of 353.4 ± 31.0 °C, and limited aqueous solubility [1]. The compound is chiral due to hindered rotation about the N–N bond, yielding atropisomeric (R)- and (S)-enantiomers that are configurationally labile in solution but indefinitely stable in the solid state [2]. It is classified as a Category 1B carcinogen and Category 3 acute oral toxicant under GHS [3]. As the N-nitroso derivative of 4-phenylpiperidine, it serves both as a mechanistic probe in nitrosamine carcinogenesis research and as a reference standard for genotoxic impurity control in pharmaceutical manufacturing, most notably as N-Nitroso Paroxetine EP Impurity A [4].

Why N-Nitrosopiperidine or Other 4-Substituted Analogs Cannot Substitute for 1-Nitroso-4-phenylpiperidine in Critical Applications


Within the N-nitrosopiperidine class, substitution at the 4-position is not a passive structural modification — it is a decisive driver of organotropic carcinogenicity, metabolic activation, and regulatory identity [1]. The parent compound N-nitrosopiperidine (NPIP) is a potent esophageal and nasal cavity carcinogen in rats (TD₅₀ = 1.43 mg/kg/day) but does not induce liver tumors at comparable dosing regimens [1][2]. In contrast, 4-phenyl substitution redirects tumorigenesis to the liver, producing hepatocellular carcinomas and angiosarcomas that are entirely absent in NPIP-treated animals [1]. The 4-cyclohexyl analog is devoid of detectable carcinogenic activity, while the 4-tert-butyl derivative accelerates tumor latency relative to NPIP [1]. Furthermore, the chiral atropisomerism conferred by hindered N–N rotation in 4-phenylNPIP creates enantiomer-specific differences in biological potency, a feature absent in symmetrical or unsubstituted analogs [3]. These divergent toxicological profiles mean that interchanging 4-substituted nitrosopiperidines — even at equimolar doses — yields fundamentally different carcinogenicity outcomes, rendering them non-fungible for investigative toxicology, impurity qualification, or regulatory submission purposes.

1-Nitroso-4-phenylpiperidine (CAS 6652-04-6): Quantified Differentiation Evidence Against Closest Analogs


4-Phenyl Substitution Redirects Organ-Specific Carcinogenicity from Esophagus to Liver vs. Parent N-Nitrosopiperidine and Non-Carcinogenic 4-Cyclohexyl Analog

In the definitive head-to-head carcinogenicity study by Lijinsky et al. (1981), nitrosopiperidine and three 4-substituted derivatives were administered to female F344 rats in drinking water at equimolar concentrations [1]. 4-Phenylnitrosopiperidine induced a high incidence of liver tumors — specifically hepatocellular carcinomas and angiosarcomas — a tumor spectrum that was entirely absent in both untreated controls and, critically, in animals treated with N-nitrosopiperidine at the same molar dose [1]. N-Nitrosopiperidine instead produced tumors of the upper gastrointestinal tract (esophagus, forestomach, tongue) and caused earlier mortality after a smaller cumulative total dose [1]. The 4-cyclohexyl analog produced no induced tumors whatsoever, demonstrating that the phenyl substituent uniquely confers both hepatocarcinogenic activity and prolonged survival relative to the parent compound [1]. For context, N-nitrosopiperidine carries a rat TD₅₀ of 1.43 mg/kg/day with esophagus, liver, and nasal cavity as target sites across sexes, whereas the 4-phenyl derivative adds angiosarcoma as a distinctive tumor type not observed with the parent [2].

Organotropic carcinogenesis N-nitrosamine toxicology Structure-activity relationship Liver angiosarcoma

Chiral Atropisomerism with Quantifiable Configurational Lability: Racemization Half-Life of 50 Minutes in Benzene at 22°C

1-Nitroso-4-phenylpiperidine possesses chirality arising solely from hindered rotation about the N–N bond, a property absent in unsubstituted N-nitrosopiperidine or 4-alkyl-substituted analogs lacking sufficient steric bulk adjacent to the nitroso group [1]. Olszewska et al. (2001) resolved the enantiomers via inclusion crystallization with TADDOL hosts, isolating the (S)-enantiomer in 78% yield with [α]²¹D −50.2 (c 1, C₆H₆) and an enantiomerically pure melting point of 66–67 °C [1]. The first-order racemization kinetics were determined polarimetrically: in benzene at 22 °C, t₁/₂ = 50 min (ΔG‡ = 22.2 kcal/mol); in methanol at 23 °C, t₁/₂ = 38 min (ΔG‡ = 22.1 kcal/mol) [1]. This places the N–N rotational barrier in a range (22–23 kcal/mol) that permits transient enantiomeric enrichment in solution but ensures indefinite configurational stability in the solid state [1]. The (R)-enantiomer has been reported to exhibit greater carcinogenic potency than the (S)-enantiomer, a stereochemical differentiation that has direct implications for risk assessment when the compound is encountered as a chiral impurity in pharmaceutical synthesis .

Atropisomerism N-N bond rotation barrier Chiral nitrosamine Enantiomer-specific toxicology

DNA Damage Activity in Mammalian Cells at Defined Dilution Thresholds: V79 Hamster Cells and Primary Rat Hepatocytes

1-Nitroso-4-phenylpiperidine has been demonstrated to induce DNA damage in two mammalian genotoxicity models: Chinese hamster V79 cells and primary rat hepatocytes, with detectable activity at dilutions of 1:100 and higher . While the parent compound N-nitrosopiperidine also exhibits genotoxicity, its activity is predominantly observed in bacterial Ames test systems (strains TA100 and TA1535) requiring exogenous S9 metabolic activation, and the specific comparative DNA damage potency in mammalian cells between NPIP and 4-phenylNPIP has not been reported in a single head-to-head study [1]. The V79/hepatocyte co-culture system used for N-nitrosamine genotoxicity assessment correlates with in vivo carcinogenic potency, as metabolic activation by hepatocyte cytochrome P450 enzymes — particularly CYP2A isoforms that preferentially α-hydroxylate nitrosopiperidines with a 40-fold higher velocity than nitrosopyrrolidines — is required to generate the DNA-reactive diazohydroxide intermediate [1][2]. The observation that 4-phenylNPIP causes DNA damage at dilutions as low as 1:100 establishes a practical detection sensitivity benchmark for analytical method development in impurity monitoring contexts.

Genotoxicity DNA damage Alkaline elution Mammalian cell assay

Pharmaceutical Impurity Identity: N-Nitroso Paroxetine EP Impurity A Requiring Trace-Level Quantification by LC-MS/MS and GC-MS

1-Nitroso-4-phenylpiperidine has been specifically identified as N-Nitroso Paroxetine EP Impurity A, a nitrosamine-related genotoxic impurity arising during paroxetine synthesis and upon storage [1]. The European Pharmacopoeia (EP) imposes stringent regulatory limits on this impurity class, consistent with the ICH M7 guideline for DNA-reactive (mutagenic) impurities and the EMA/FDA cohort-of-concern framework for N-nitrosamines [1]. Characterization and quantification require high-sensitivity analytical techniques including LC-MS/MS and GC-MS coupled with high-resolution mass spectrometry, alongside validated HPLC methods capable of selective detection at trace (ppm to ppb) levels [1]. This contrasts with the parent compound N-nitrosopiperidine, which, while also a potent carcinogen, is not a specified impurity in any major pharmacopoeial monograph and thus lacks the same procurement-driven demand for certified reference standards with documented purity, enantiomeric composition, and stability under ICH storage conditions. The compound is classified as Carcinogenicity Category 1B (H350: May cause cancer) and Acute Toxicity Category 3 Oral (H301: Toxic if swallowed) under GHS/CLP, reinforcing the need for rigorous handling protocols during analytical reference standard use [2].

Genotoxic impurity Nitrosamine drug substance related impurity Paroxetine European Pharmacopoeia

Class-Level Metabolic Activation Divergence: P450 2A-Dependent α-Hydroxylation Kinetics Differentiate Nitrosopiperidines from Nitrosopyrrolidines

Although direct α-hydroxylation kinetic parameters (Kₘ, Vₘₐₓ, kcat/Kₘ) for 4-phenylNPIP have not been reported in the published literature, the metabolic activation framework established for the parent N-nitrosopiperidine (NPIP) scaffold provides class-level inference about its bioactivation compared to structurally similar nitrosopyrrolidines [1][2]. NPIP α-hydroxylation by rat esophageal microsomes proceeds with a 40-fold higher velocity than N-nitrosopyrrolidine (NPYR) at 4 μM substrate concentration, with biphasic kinetics (Kₘ₁ = 312 ± 50 μM; Kₘ₂ = 1600 ± 312 μM) [1]. Expressed rat P450 2A3 catalyzes NPIP α-hydroxylation with Kₘ = 61.6 ± 20.5 μM, versus Kₘ = 1198 ± 308 μM for NPYR — a ~19-fold difference in affinity [1]. Across human P450 2A isoforms (2A6, 2A13), NPIP is consistently a better substrate than NPYR, with significantly lower Kₘ and higher kcat/Kₘ values (p < 0.05) [2]. The 4-phenyl substituent, being substantially more lipophilic than hydrogen (ΔlogP ~2.6), is expected to modulate P450 2A active-site binding and potentially alter the regioselectivity of α-hydroxylation relative to NPIP, though experimental confirmation remains a gap in the literature [1][2].

Cytochrome P450 2A Alpha-hydroxylation Metabolic activation Esophageal carcinogenesis

High-Value Application Scenarios for 1-Nitroso-4-phenylpiperidine (CAS 6652-04-6) in Research and Industry


Experimental Liver Carcinogenesis Model with Dual Hepatocellular Carcinoma and Angiosarcoma Endpoints

Researchers requiring a chemical carcinogen that reliably induces both hepatocellular carcinomas and hepatic angiosarcomas in rodent models should select 4-phenylNPIP over parent N-nitrosopiperidine. As demonstrated by Lijinsky et al. (1981), equimolar oral administration to female F344 rats produces a high incidence of both liver tumor types, a phenotype not achievable with NPIP (which targets esophagus and upper GI tract) or the 4-cyclohexyl analog (which is non-carcinogenic) [1]. This makes 4-phenylNPIP the compound of choice for mechanistic studies of hepatic angiosarcoma pathogenesis — a rare and poorly understood tumor type — and for evaluating chemopreventive agents targeting nitrosamine-induced hepatocarcinogenesis.

Enantiomer-Specific Nitrosamine Toxicology and DNA Adduct Stereochemistry Studies

The atropisomeric chirality of 4-phenylNPIP, with its quantifiable racemization half-life of 50 min in benzene at 22 °C (ΔG‡ = 22.2 kcal/mol), makes it a uniquely suitable probe for investigating stereochemical effects in nitrosamine metabolic activation and DNA adduct formation [2]. Unlike achiral NPIP or slowly racemizing 2,6-disubstituted analogs (t₁/₂ = 510–2690 min), 4-phenylNPIP's intermediate configurational lability allows experimental designs where enantiomeric excess can be both meaningfully maintained (in solid state or short-duration solution assays) and deliberately allowed to decay for racemization-dependent effect studies. The (R)-enantiomer's reported greater carcinogenic potency relative to the (S)-enantiomer further supports the need for enantiomerically characterized material in DNA adduct stereochemistry investigations .

Pharmaceutical Nitrosamine Impurity Quantification: Paroxetine Drug Substance and Product Release Testing

As the specifically identified N-Nitroso Paroxetine EP Impurity A, 4-phenylNPIP must be procured as a characterized reference standard by pharmaceutical QC laboratories performing nitrosamine risk assessments and batch-release testing for paroxetine active pharmaceutical ingredient and finished dosage forms [3]. Regulatory compliance with ICH M7 and EMA nitrosamine impurity guidelines demands LC-MS/MS or GC-MS methods validated at trace (ppm to sub-ppm) levels, using a reference standard of documented purity (≥95%), identity, and stability. The compound's GHS classification as a Category 1B carcinogen (H350) further mandates stringent handling and documentation protocols consistent with occupational health requirements in GMP analytical laboratories [4].

Structure-Activity Relationship (SAR) Studies of 4-Substituted Nitrosopiperidine Carcinogenicity

4-PhenylNPIP occupies a critical node in the SAR matrix of 4-substituted nitrosopiperidines: it is the only analog in the Lijinsky series that (a) retains upper GI tract carcinogenicity shared with NPIP and the 4-tert-butyl analog, (b) uniquely adds hepatic angiosarcoma induction, and (c) is structurally distinct from the entirely non-carcinogenic 4-cyclohexyl analog [1]. This positions 4-phenylNPIP as an essential comparator for systematic investigations into how 4-substituent electronic, steric, and lipophilic properties modulate nitrosamine metabolic activation, DNA adduct spectra, and organotropic tumorigenicity. Procurement of this compound alongside NPIP and the 4-cyclohexyl and 4-tert-butyl analogs enables complete SAR study designs with both positive and negative carcinogenicity controls within a single chemical scaffold.

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